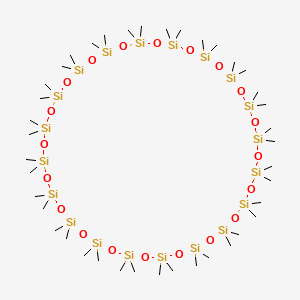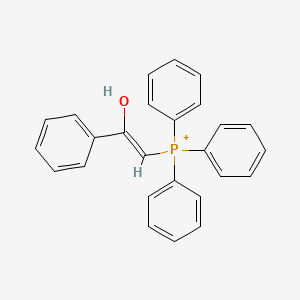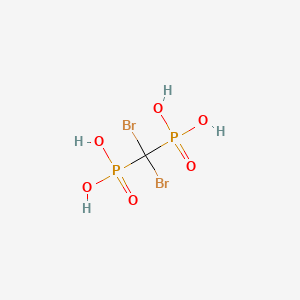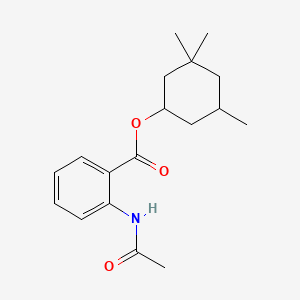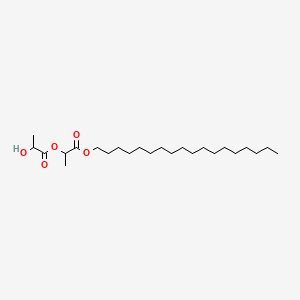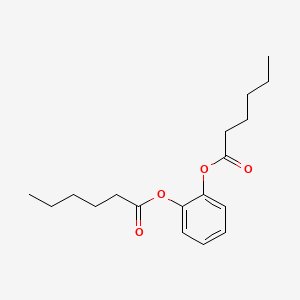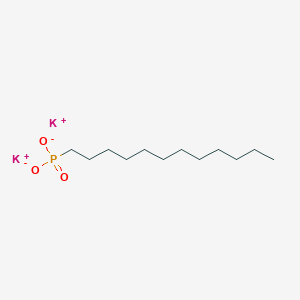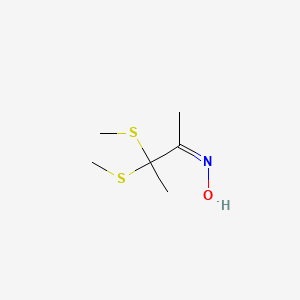
3,3-Bis(methylthio)butan-2-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-bis-(Methylthio)butan-2-one oxime is an organic compound with the molecular formula C6H13NOS2 It is characterized by the presence of two methylthio groups attached to a butanone oxime structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis-(Methylthio)butan-2-one oxime typically involves the reaction of 3,3-bis-(Methylthio)butan-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by crystallization or extraction methods.
Industrial Production Methods
Industrial production of 3,3-bis-(Methylthio)butan-2-one oxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-bis-(Methylthio)butan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,3-bis-(Methylthio)butan-2-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-bis-(Methylthio)butan-2-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The methylthio groups may also play a role in modulating the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylthio)butan-2-one oxime
- 3,3-bis-(Ethylthio)butan-2-one oxime
- 3,3-bis-(Methylthio)pentan-2-one oxime
Uniqueness
3,3-bis-(Methylthio)butan-2-one oxime is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity compared to similar compounds. This structural feature can influence its interactions and applications in various fields.
Propriétés
Numéro CAS |
94291-65-3 |
|---|---|
Formule moléculaire |
C6H13NOS2 |
Poids moléculaire |
179.3 g/mol |
Nom IUPAC |
(NZ)-N-[3,3-bis(methylsulfanyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H13NOS2/c1-5(7-8)6(2,9-3)10-4/h8H,1-4H3/b7-5- |
Clé InChI |
OCKMYMYYFVZHNS-ALCCZGGFSA-N |
SMILES isomérique |
C/C(=N/O)/C(C)(SC)SC |
SMILES canonique |
CC(=NO)C(C)(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


